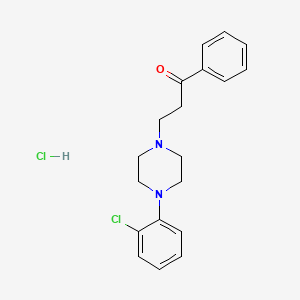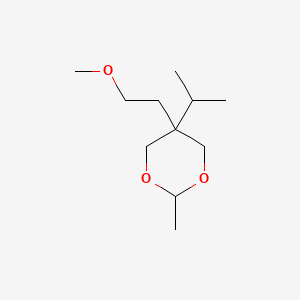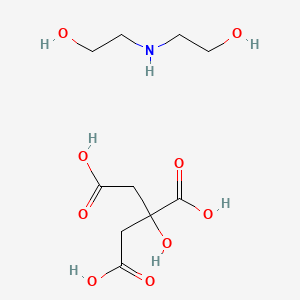
Ethanol, 2,2'-iminobis-, 2-hydroxy-1,2,3-propanetricarboxylate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2,2’-iminobis-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes ethanol and iminobis components, making it a versatile agent in numerous chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-iminobis-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) typically involves the reaction between ethanolamine and citric acid. The process includes heating and stirring the reactants in a reaction vessel, followed by purification steps such as distillation and crystallization to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, including temperature, pressure, and the molar ratio of reactants. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-iminobis-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various carboxylic acids, alcohol derivatives, and substituted compounds, depending on the type of reaction and reagents used .
Scientific Research Applications
Ethanol, 2,2’-iminobis-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-iminobis-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and facilitating their removal or stabilization. It also participates in redox reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Triethanolamine citrate: Similar in structure but differs in the number of ethanolamine units.
Diethanolamine citrate: Contains fewer ethanolamine units compared to the target compound.
Ethanolamine citrate: Simplest form with only one ethanolamine unit.
Uniqueness
Ethanol, 2,2’-iminobis-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) is unique due to its specific combination of ethanol and iminobis components, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
CAS No. |
23349-61-3 |
|---|---|
Molecular Formula |
C10H19NO9 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.C4H11NO2/c7-3(8)1-6(13,5(11)12)2-4(9)10;6-3-1-5-2-4-7/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);5-7H,1-4H2 |
InChI Key |
SCOUYYCCBDRYLF-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NCCO.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Related CAS |
65086-96-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide](/img/structure/B14715923.png)
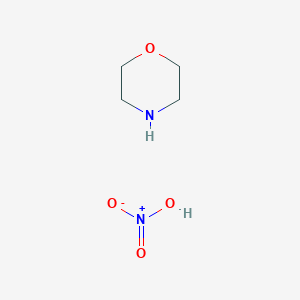
![N-Methyl-N-phenyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14715940.png)
![3-[Bis(methylsulfanyl)methylidene]thiolan-2-one](/img/structure/B14715952.png)

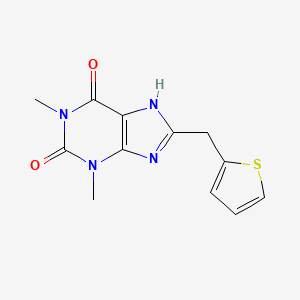

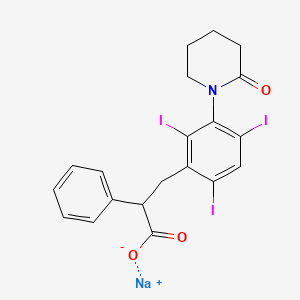


![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)
